molecular formula C8H12ClNS B3267174 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride CAS No. 444559-49-3

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride

Cat. No.: B3267174
CAS No.: 444559-49-3
M. Wt: 189.71 g/mol
InChI Key: NSOFHCSFGWSTIZ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing aromatic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various aldehydes or ketones. One common method includes the reaction with salicylaldehyde to form a Schiff base, which can then be converted into the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride is unique due to its specific amine group, which allows for a wide range of chemical modifications and biological activities. Its ability to inhibit key enzymes involved in cancer metabolism sets it apart from other thiophene derivatives .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h3-4,7H,1-2,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOFHCSFGWSTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride

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